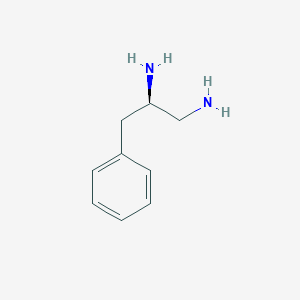
(2R)-3-苯基-1,2-丙二胺
描述
Synthesis Analysis
The synthesis of (2R)-3-Phenyl-1,2-propanediamine involves highly regioselective and stereo-specific methods. A novel synthesis approach reported involves the opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers (Tytgat et al., 1990). Another method includes a one-pot Knoevenagel-Michael sequence for the synthesis of 2-phenyl-1,3-propanediamines, showcasing a simple route for preparation (Iturriaga-Vásquez et al., 2006).
Molecular Structure Analysis
The molecular structure of (2R)-3-Phenyl-1,2-propanediamine and its derivatives can be characterized by various spectroscopic techniques. The preparation and characterization of diastereoisomers have been explored, revealing high stereoselectivity and the formation preference for certain isomers, which is crucial for understanding its molecular structure (A. Tatehata, S. Natsume, 1984).
Chemical Reactions and Properties
(2R)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, including carbon-carbon bond formation through a diastereoselective synthesis involving an ammonium ylide intermediate. This process highlights the compound's reactivity and its potential for further chemical modifications (Wang et al., 2003).
Physical Properties Analysis
The physical properties of (2R)-3-Phenyl-1,2-propanediamine, including solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. However, specific studies focusing solely on these properties are scarce and often embedded within broader research contexts.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define (2R)-3-Phenyl-1,2-propanediamine's role in synthesis and its behavior under different chemical environments. Its interaction with transition metals and the formation of complexes demonstrate its versatility and utility in coordination chemistry (Cho et al., 2019).
科学研究应用
手性化学和立体异构体研究
(2R)-3-苯基-1,2-丙二胺在手性化学和立体异构体研究中起着重要作用。研究集中在合成和表征涉及1,2-丙二胺的各种异构体配合物上。例如,Tatehata和Natsume(1984年,1985年)在这一领域进行了重要研究,制备和表征了与1,2-丙二胺和其他配体(如1,10-邻菲啰啉)形成的钴(III)配合物的非对映异构体。他们报告了这些非对映异构体形成的高立体选择性,观察到对某些异构体的形成具有偏好(Tatehata & Natsume, 1985),(Tatehata & Natsume, 1984)。
配合物的合成和表征
进一步的研究表明了1,2-丙二胺衍生物在合成和表征各种金属配合物中的应用。Kashiwabara等人(1979年)制备了与1,3-二胺衍生物形成新配合物,展示了它们的圆二色性光谱在溶剂依赖性方面的显著特征(Kashiwabara et al., 1979)。此外,Hawkins和Martin(1982年)探索了包括1,2-丙二胺衍生物在内的叔丁基取代二胺与金属的螯合作用,研究了它们的吸收和圆二色性光谱(Hawkins & Martin, 1982)。
新颖的合成方法
制备1,2-丙二胺衍生物的新颖合成途径也是研究的焦点。Tytgat等人(1990年)报告了1-苯基-1,2-丙二胺的新合成方法,实现了高区域选择性和立体特异性(Tytgat et al., 1990)。此外,Iturriaga-Vásquez等人(2006年)基于Knoevenagel-Michael双缩合后的还原,开发了一种简单的合成路线,用于制备2-苯基-1,3-丙二胺(Iturriaga-Vásquez等人,2006年)。
结构和磁性研究
此外,研究还深入探讨了涉及1,2-丙二胺衍生物的配合物的结构和磁性质。Ohtaki和Cho(1977年)研究了银(I)离子与1,3-丙二胺的配合物形成,揭示了不同pH值下形成各种配合物的复杂细节(Ohtaki & Cho, 1977)。类似地,Salmon等人(2006年,2007年)的研究侧重于合成和表征席夫碱配合物及其对磁性行为的影响(Salmon et al., 2006),(Salmon et al., 2007)。
属性
IUPAC Name |
(2R)-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507320 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Phenylpropane-1,2-diamine | |
CAS RN |
85612-59-5 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

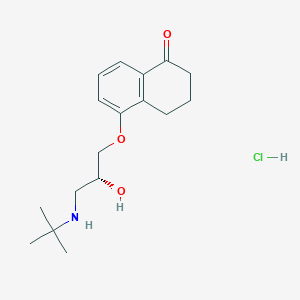
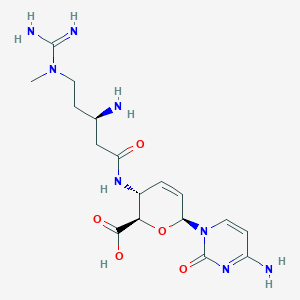
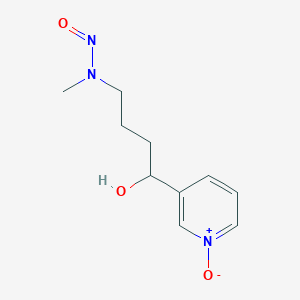
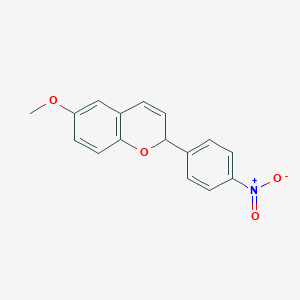
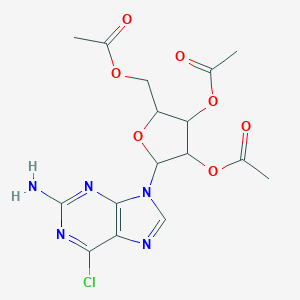
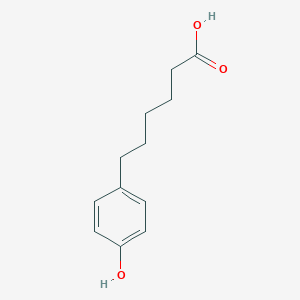
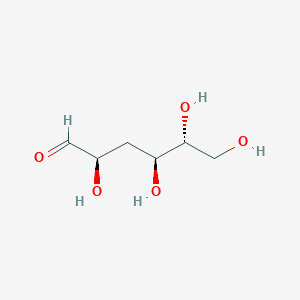
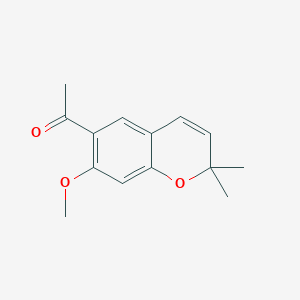
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
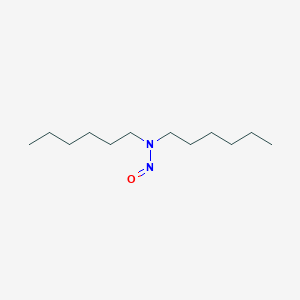
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)

